![molecular formula C15H10N2O B14184044 4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918516-12-8](/img/structure/B14184044.png)
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines the structural features of benzofuran and pyrrolopyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method allows for the efficient production of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It has been investigated for its antidepressant properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. As an antidepressant, it likely modulates neurotransmitter levels in the brain, although the exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Benzofuran-2-yl)pyridine: Shares the benzofuran moiety but differs in the pyridine structure.
2-(4-Pyridyl)benzofuran: Another compound with a similar structure but different functional groups.
Uniqueness
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined benzofuran and pyrrolopyridine structures, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
918516-12-8 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-(1-benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10N2O/c1-2-4-13-10(3-1)9-14(18-13)11-5-7-16-15-12(11)6-8-17-15/h1-9H,(H,16,17) |
Clave InChI |
VKXPXONHAGCHFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=C4C=CNC4=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
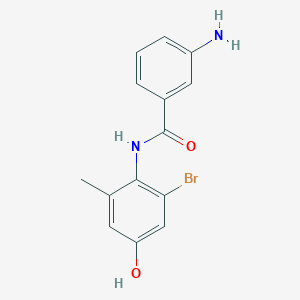
![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
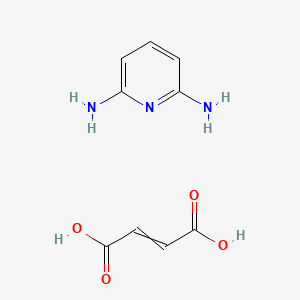
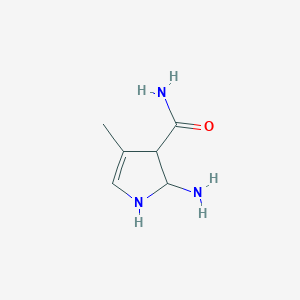
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)
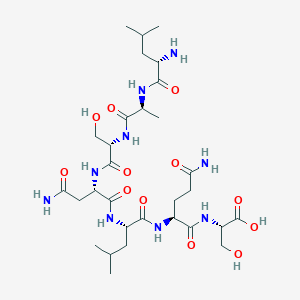


![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)

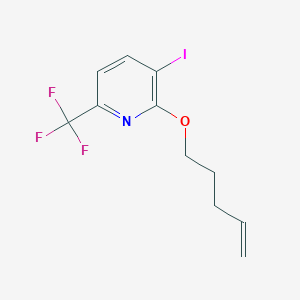
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
